molecular formula ClO2S- B069540 Sulfonyl chloride, polymer-bound CAS No. 163894-16-4

Sulfonyl chloride, polymer-bound

Cat. No.: B069540
CAS No.: 163894-16-4
M. Wt: 99.52 g/mol
InChI Key: WCTKUENARPWTAY-UHFFFAOYSA-M
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Description

Sulfonyl chloride, polymer-bound is a useful research compound. Its molecular formula is ClO2S- and its molecular weight is 99.52 g/mol. The purity is usually 95%.
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Biological Activity

Sulfonyl chlorides are a class of compounds characterized by the functional group -SO2Cl. When polymer-bound, these compounds exhibit unique properties and biological activities that make them valuable in medicinal chemistry and material science. This article reviews the biological activity of polymer-bound sulfonyl chlorides, focusing on their synthesis, mechanisms of action, and therapeutic applications.

Synthesis of Polymer-Bound Sulfonyl Chlorides

Polymer-bound sulfonyl chlorides can be synthesized through various solid-phase synthesis techniques. One common method involves the reaction of aminomethyl polystyrene resin with sulfonyl chlorides in the presence of coupling agents like 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide. This approach allows for the efficient formation of sulfonamide derivatives while retaining the polymer support, facilitating easy purification and isolation of products .

The biological activity of polymer-bound sulfonyl chlorides primarily stems from their ability to form sulfonamides, which have been shown to exhibit a range of pharmacological effects. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thus demonstrating antibacterial properties. Additionally, they have been explored for their potential anti-cancer activity and as catalysts in organic reactions .

Antimicrobial Activity

Polymer-bound sulfonyl chlorides have demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that certain sulfonamide derivatives exhibit potent inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes involved in folate metabolism, leading to bacterial growth inhibition .

Anticancer Properties

Recent research has highlighted the anticancer potential of polymer-bound sulfonyl chlorides. In vitro studies have demonstrated that specific derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The biological activity is often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, certain polymer-bound compounds showed IC50 values in the low micromolar range against these cell lines .

Compound% Inhibition at 20 µMIC50 (µM)
5100 (PC-3)4
96 (MCF-7)3
13a32 (PC-3)
92 (MCF-7)8
13b31 (PC-3)
90 (MCF-7)1.8

Table: Biological activity data for selected polymer-bound sulfonyl chloride derivatives against cancer cell lines.

Case Study: Anticancer Activity

In a study focusing on the synthesis and biological evaluation of new hydroxamic acid-containing benzodiazepines linked to polymer-bound sulfonyl chlorides, researchers reported promising results. The compound exhibited high levels of inhibition against MCF-7 and PC-3 cell lines, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study evaluated a series of polymer-bound sulfonamides for their antimicrobial efficacy against clinical isolates. The results indicated that several derivatives displayed significant antibacterial activity comparable to traditional antibiotics, establishing their potential use in treating bacterial infections .

Properties

InChI

InChI=1S/ClHO2S/c1-4(2)3/h(H,2,3)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTKUENARPWTAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClO2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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